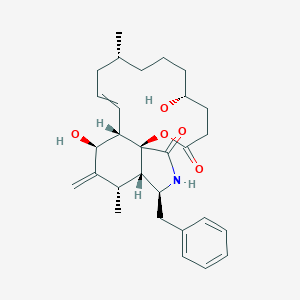

Dihydrocytochalasin B

Description

Properties

IUPAC Name |

(1S,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIULKAASLBZREV-RXPQEOCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](CCC(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046323 | |

| Record name | Dihydrocytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39156-67-7 | |

| Record name | (5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-4,5,6,7,8,9,10,12a,13,14,15,15a,16,17-Tetradecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-2H-oxacyclotetradecino[2,3-d]isoindole-2,18(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39156-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytochalasin H(2)B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E)-diene-1,23-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCYTOCHALASIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9RT18CY85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrocytochalasin B: A Comprehensive Technical Guide for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrocytochalasin B (DCB) is a potent and specific inhibitor of actin polymerization widely utilized in cell biology to investigate a myriad of cellular processes reliant on a dynamic actin cytoskeleton. As a derivative of cytochalasin B, DCB offers a key advantage: it does not inhibit glucose transport, thereby providing a more targeted tool for dissecting actin-dependent mechanisms. This guide delves into the core applications of this compound, its mechanism of action, and provides detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

Introduction

The actin cytoskeleton is a highly dynamic network of protein filaments crucial for maintaining cell shape, enabling motility, facilitating intracellular transport, and driving cell division. Chemical probes that modulate actin dynamics are invaluable for understanding these fundamental processes. This compound, a cell-permeable mycotoxin, has emerged as a cornerstone tool for such investigations. By binding to the barbed (fast-growing) end of actin filaments, DCB effectively blocks the addition of new actin monomers, leading to a net depolymerization of the filaments. This targeted disruption of the actin cytoskeleton allows researchers to probe its role in diverse cellular functions.

Mechanism of Action

This compound exerts its effects by directly interacting with filamentous actin (F-actin). The primary mechanism involves:

-

Capping the Barbed End: DCB binds with high affinity to the barbed end of F-actin, preventing the association of actin monomers. This "capping" activity is the principal means by which it inhibits filament elongation.[1][2][3]

-

Inhibition of Polymerization: By blocking the addition of monomers to the fast-growing end, DCB shifts the equilibrium towards actin depolymerization.[1][2] This leads to a dose-dependent disruption of the cellular actin network.

-

Specificity: Unlike its parent compound, cytochalasin B, this compound does not significantly inhibit glucose transport, making it a more specific inhibitor of actin-related cellular events.[4][5]

Applications in Cell Biology

The ability of this compound to specifically disrupt the actin cytoskeleton makes it a versatile tool for studying a wide range of cellular processes:

-

Cytokinesis: DCB is widely used to study the final stage of cell division. By inhibiting the formation and constriction of the contractile actin ring, DCB blocks cleavage furrow formation, leading to the formation of binucleated or multinucleated cells.[6]

-

Cell Migration and Motility: Cell movement is fundamentally dependent on the dynamic remodeling of the actin cytoskeleton at the leading edge. DCB treatment inhibits lamellipodia and filopodia formation, thereby blocking cell migration. This is instrumental in wound healing assays and cancer cell invasion studies.

-

Cell Morphology and Adhesion: The actin cytoskeleton is integral to maintaining cell shape and forming adhesive structures like focal adhesions. Treatment with DCB leads to characteristic changes in cell morphology, including cell rounding and arborization, and disrupts focal adhesion dynamics.[4][7]

-

Cell Cycle Progression: DCB has been shown to arrest cells in the G1 phase of the cell cycle and can induce tetraploidy, making it a useful tool for studying cell cycle checkpoints and the role of the cytoskeleton in cell cycle regulation.[6]

-

Signal Transduction: The actin cytoskeleton acts as a scaffold and transducer for various signaling pathways. DCB is used to investigate the role of actin dynamics in growth factor signaling and the activation of Rho family GTPases, which are master regulators of the cytoskeleton.[8]

Quantitative Data on this compound Efficacy

The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated. The following table summarizes reported effective concentrations from various studies.

| Cell Type | Process Investigated | Effective Concentration | Observed Effect | Reference(s) |

| Swiss/3T3 mouse fibroblasts | DNA Synthesis Initiation | 0.2 - 1.0 µM (2-10 x 10-7 M) | Reversible block of DNA synthesis stimulated by serum and growth factors. | [8] |

| BALB/c 3T3 cells | Morphology and Cytokinesis | 4 - 10 µM | Zeiosis, elongation, arborization, and rounding of cells; inhibition of cytokinesis. | [4][5][7] |

| HeLa cells | Cytokinesis | 10 µM | Blocks cleavage furrow formation. | [6] |

| REF-52 cells | Cell Cycle | Not specified | Induces tetraploidy and G1 arrest. | [6] |

| Human Vascular Smooth Muscle Cells (VSMCs) | Cell Migration | 0.05 - 5.0 µg/ml | Partial to complete inhibition of migration speed in a wound healing model. | [9] |

| Rabbit Articular Chondrocytes | Phenotype Reexpression | Not specified | Enhances TGF-β1-induced reexpression of the differentiated phenotype. | [10] |

| HEp-2 cells | Bacterial Invasion | Time and dose-dependent | Inhibited uptake of S. typhimurium and S. flexneri. | [11] |

Detailed Experimental Protocols

In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified actin monomers (G-actin) into filaments (F-actin) in vitro. A common method involves monitoring the increase in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

-

Monomeric actin (unlabeled and pyrene-labeled)

-

Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM imidazole, pH 7.0)

-

G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂)

-

This compound stock solution (in DMSO)

-

Fluorometer

Protocol:

-

Prepare G-actin: Resuspend lyophilized actin in G-buffer to a final concentration of ~10 µM. Incubate on ice for 1 hour to depolymerize any existing filaments. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet any remaining F-actin. Use the supernatant containing G-actin.

-

Prepare Reaction Mix: In a fluorometer cuvette, prepare a reaction mix containing G-actin (typically 2-4 µM, with 5-10% pyrene-labeled actin) in G-buffer.

-

Initiate Polymerization: Add 1/10th volume of 10x polymerization buffer to the reaction mix to initiate polymerization.

-

Add DCB: Immediately after initiating polymerization, add this compound to the desired final concentration. A DMSO control should be run in parallel.

-

Monitor Fluorescence: Measure the increase in pyrene (B120774) fluorescence over time using a fluorometer (excitation ~365 nm, emission ~407 nm).

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the rates of the DCB-treated samples to the control.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

Materials:

-

Cultured cells of interest

-

Culture plates (e.g., 24-well plates)

-

Sterile pipette tips (p200 or p1000) or culture inserts

-

Complete culture medium

-

This compound stock solution

-

Microscope with a camera

Protocol:

-

Create a Confluent Monolayer: Seed cells in a culture plate and grow them until they form a confluent monolayer.

-

Create a "Wound":

-

Scratch Assay: Using a sterile pipette tip, create a straight scratch through the center of the monolayer.

-

Insert Assay: Use commercially available culture inserts to create a cell-free gap.

-

-

Wash and Treat: Gently wash the cells with PBS to remove dislodged cells. Replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (DMSO).

-

Image Acquisition: Immediately after adding the drug, acquire an initial image of the wound area (t=0). Place the plate in an incubator and acquire images of the same field at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.

Cell Cycle Analysis by Flow Cytometry

This protocol details how to assess the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

-

Cultured cells

-

Complete culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and allow them to attach. Treat the cells with this compound at the desired concentration for a specified period (e.g., 24-48 hours).

-

Harvest Cells: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

-

Fixation: Wash the cell pellet with PBS. Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of DCB-treated cells with control cells.

Signaling Pathways and Logical Relationships

This compound's disruption of the actin cytoskeleton has profound effects on various signaling pathways. The following diagrams illustrate these relationships.

This compound's Core Mechanism of Action

Caption: this compound (DCB) inhibits actin polymerization by binding to the barbed end of F-actin.

Experimental Workflow for Assessing DCB's Effect on Cell Migration

Caption: A typical workflow for a wound healing assay to quantify the effect of DCB on cell migration.

Logical Relationship of DCB's Effect on Growth Factor Signaling

Caption: DCB disrupts actin remodeling, a process often required for growth factor-induced DNA synthesis.

Conclusion

This compound is an indispensable tool in cell biology, offering a specific means to investigate the multifaceted roles of the actin cytoskeleton. Its utility spans from fundamental studies of cell division and motility to more complex investigations into signal transduction and disease mechanisms. By providing a clear understanding of its mechanism of action, quantitative efficacy, and detailed experimental protocols, this guide aims to empower researchers to effectively harness the potential of this compound in their scientific pursuits. As our understanding of the intricate regulation of the actin cytoskeleton continues to evolve, the precise application of inhibitors like DCB will remain critical for advancing the frontiers of cell biology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Cell Cycle [cyto.purdue.edu]

- 4. rupress.org [rupress.org]

- 5. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound enhances transforming growth factor-beta-induced reexpression of the differentiated chondrocyte phenotype without stimulation of collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of cytochalasin B and this compound on invasiveness of entero-invasive bacteria in HEp-2 cell cultures [pubmed.ncbi.nlm.nih.gov]

Unraveling the Disruption: A Technical Guide to Dihydrocytochalasin B's Impact on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of Dihydrocytochalasin B (H2CB) on the actin cytoskeleton. H2CB, a derivative of cytochalasin B, is a potent inhibitor of actin polymerization, making it a crucial tool in dissecting cellular processes reliant on a dynamic actin network. This document provides a comprehensive overview of its mechanism of action, quantitative effects, and the signaling pathways it perturbs, supplemented with detailed experimental protocols and visual diagrams to facilitate research and drug development endeavors.

Core Mechanism of Action: Capping the Barbed End

This compound exerts its primary effect by binding to the barbed (fast-growing) end of actin filaments.[1] This interaction effectively "caps" the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation.[1] Unlike its parent compound, cytochalasin B, H2CB is often used as a control in research because it does not significantly inhibit glucose transport, allowing for a more specific investigation of actin-related cellular functions.[2][3]

The disruption of the actin cytoskeleton by H2CB leads to a cascade of cellular consequences, including alterations in cell morphology, motility, and cell cycle progression.[1][4]

Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various cellular processes.

| Cell Type | Assay | Effective Concentration | Observed Effect | Citation |

| Swiss/3T3 mouse fibroblasts | DNA Synthesis Inhibition | 2-10 x 10⁻⁷ M | Reversible blockade of serum-stimulated DNA synthesis initiation. | [4] |

| Vascular Smooth Muscle Cells (VSMCs) | Wound Healing Assay | 0.05 µg/ml | Partial inhibition of migration speed. | [5] |

| Vascular Smooth Muscle Cells (VSMCs) | Wound Healing Assay | 0.5-5.0 µg/ml | Essentially complete inhibition of migration speed. | [5] |

| Human Granulocytes | Receptor-Ligand Uptake | 0.25 µg/ml | 50% effective inhibition of N-formyl-Met-Leu-[³H]Phe uptake. | [6] |

| Human Granulocytes | Receptor-Ligand Uptake | > 1 µg/ml | 80-90% maximal inhibition of N-formyl-Met-Leu-[³H]Phe uptake. | [6] |

| BALB/c 3T3 cells | Morphological Change | Slightly less potent than Cytochalasin B | Induces zeiosis, elongation, and arborization. | [1] |

Signaling Pathway Perturbation: Induction of G1/S Cell Cycle Checkpoint

Disruption of the actin cytoskeleton by agents like this compound has been shown to activate the G1/S cell cycle checkpoint, preventing cells from entering the DNA synthesis (S) phase.[4] This signaling cascade is a critical cellular response to cytoskeletal stress, ensuring that the cell does not attempt to divide with a compromised structural framework. The pathway involves the regulation of key cell cycle proteins such as Cyclin-Dependent Kinases (CDKs) and the Retinoblastoma (Rb) protein.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on the actin cytoskeleton.

Visualization of F-Actin Disruption using Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of changes in the filamentous actin (F-actin) cytoskeleton in cells treated with this compound.

Materials:

-

Cells cultured on glass coverslips

-

This compound (H2CB) stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

-

H2CB Treatment: Treat the cells with the desired concentration of H2CB (e.g., 0.5 - 5.0 µg/ml) or vehicle control (DMSO) for the appropriate duration (e.g., 1-24 hours).

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Phalloidin Staining: Wash the cells twice with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.

In Vitro Actin Polymerization Assay using Pyrene-Labeled Actin

This assay quantitatively measures the effect of this compound on the kinetics of actin polymerization in a cell-free system.

Materials:

-

Monomeric actin (unlabeled)

-

Pyrene-labeled monomeric actin

-

General Actin Buffer (G-buffer)

-

Polymerization-inducing buffer (e.g., containing KCl and MgCl₂)

-

This compound stock solution

-

Fluorometer

Procedure:

-

Prepare Actin Monomers: Resuspend lyophilized actin and pyrene-actin in G-buffer and keep on ice to maintain the monomeric state. Determine the protein concentration.

-

Prepare Reaction Mix: In a fluorometer cuvette, prepare a reaction mix containing G-buffer, unlabeled actin, and a small percentage (e.g., 5-10%) of pyrene-labeled actin. Add the desired concentration of H2CB or vehicle control.

-

Initiate Polymerization: Initiate actin polymerization by adding the polymerization-inducing buffer to the reaction mix.

-

Measure Fluorescence: Immediately place the cuvette in the fluorometer and measure the increase in pyrene (B120774) fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Cell Migration Assessment using Wound Healing (Scratch) Assay

This assay is used to study the effect of this compound on collective cell migration.

Materials:

-

Adherent cell line

-

Culture plates (e.g., 24-well plates)

-

Sterile pipette tip (p200 or p1000) or a wound healing insert

-

Culture medium

-

This compound stock solution

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a culture plate at a density that will form a confluent monolayer within 24-48 hours. For many cell lines, a starting point of 1 x 10⁵ cells/cm² can be used, but this should be optimized.[8][9]

-

Create Wound: Once the cells have formed a confluent monolayer, create a "scratch" or wound in the center of the well using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.

-

Wash: Gently wash the well with PBS to remove any detached cells.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of H2CB or vehicle control.

-

Imaging: Immediately capture an image of the wound at time 0. Continue to capture images at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.

-

Quantification: Measure the area of the wound at each time point using image analysis software such as ImageJ.[10][11][12][13][14] The rate of wound closure can then be calculated.

Chemotactic Cell Migration Analysis using Transwell Assay

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant, and how this is affected by this compound.

Materials:

-

Transwell inserts with appropriate pore size for the cell type

-

Culture plates

-

Cell suspension in serum-free medium

-

Chemoattractant (e.g., serum-containing medium)

-

This compound stock solution

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Microscope

Procedure:

-

Prepare Chambers: Place the Transwell inserts into the wells of a culture plate. Add medium containing a chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of H2CB or vehicle control. A typical starting seeding density is 1 x 10⁶ cells/mL, but this should be optimized for the specific cell type and insert size.[15][16] Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period sufficient for cell migration to occur (this will vary depending on the cell type, typically 4-24 hours).

-

Remove Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.

-

Fix and Stain: Fix the cells that have migrated to the underside of the membrane with a fixative (e.g., methanol (B129727) or PFA) and then stain them with a suitable stain.

-

Quantification: Count the number of migrated cells on the underside of the membrane in several random fields of view using a microscope.

Conclusion

This compound is an invaluable tool for investigating the role of the actin cytoskeleton in a wide array of cellular functions. Its specific mechanism of action, coupled with a growing body of quantitative data, allows researchers to dissect complex biological processes with precision. The detailed experimental protocols and pathway diagrams provided in this guide are intended to empower researchers, scientists, and drug development professionals in their exploration of actin-dependent cellular phenomena and the development of novel therapeutics that target the cytoskeleton.

References

- 1. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 3. Actin polymerisation assay [wwwuser.gwdguser.de]

- 4. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Membrane-cytoskeleton interactions and the regulation of chemotactic peptide-induced activation of human granulocytes: the effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G1/S transition - Wikipedia [en.wikipedia.org]

- 8. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. clyte.tech [clyte.tech]

- 11. bitesizebio.com [bitesizebio.com]

- 12. researchgate.net [researchgate.net]

- 13. An image J plugin for the high throughput image analysis of in vitro scratch wound healing assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biii.eu [biii.eu]

- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Dihydrocytochalasin B: A Technical Guide to its Impact on Cell Motility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocytochalasin B (H2CB), a cell-permeable mycotoxin and a derivative of cytochalasin B, serves as a potent inhibitor of cell motility. By primarily targeting the actin cytoskeleton, H2CB disrupts fundamental cellular processes reliant on dynamic actin filament polymerization and remodeling. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its effects on cell motility, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. A key distinction from its parent compound, cytochalasin B, is that H2CB's inhibitory effects on cell movement are independent of its influence on sugar transport.[1][2][3] This specificity makes it a valuable tool for dissecting the intricate processes of cellular locomotion.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of this compound is actin, a critical protein component of the cytoskeleton responsible for cell shape, structure, and movement. H2CB exerts its inhibitory effects by directly interfering with the polymerization of actin filaments.

Specifically, this compound binds to the barbed (fast-growing) end of actin filaments. This binding action physically blocks the addition of new actin monomers to the growing filament, effectively capping it and halting further elongation. This disruption of actin polymerization leads to a cascade of cellular consequences that collectively impair cell motility:

-

Disorganization of Actin Cytoarchitecture: Treatment with H2CB leads to a visible disorganization of the actin cytoskeleton. This includes the breakdown of organized actin structures such as stress fibers and the cortical actin network, which are essential for maintaining cell shape and generating contractile forces.[2]

-

Inhibition of Lamellipodia and Filopodia Formation: Lamellipodia and filopodia are dynamic, actin-rich protrusions at the leading edge of a migrating cell that are essential for sensing the environment and propelling the cell forward. By inhibiting actin polymerization, H2CB prevents the formation and extension of these crucial migratory structures.

-

Impairment of Cell Polarity: The establishment and maintenance of front-rear polarity are critical for directed cell migration. The disruption of the actin cytoskeleton by H2CB interferes with the cell's ability to establish and maintain this polarity, leading to uncoordinated and ineffective movement.

Quantitative Effects on Cell Motility

The inhibitory effect of this compound on cell motility is dose-dependent. The following table summarizes the quantitative data from a study on vascular smooth muscle cells (VSMCs) using a wound healing assay.

| Cell Type | Assay | This compound Concentration (µg/mL) | Observed Effect on Migration Speed |

| Vascular Smooth Muscle Cells (VSMCs) | Wound Healing Assay | 0.05 | Partial inhibition of migration speed |

| Vascular Smooth Muscle Cells (VSMCs) | Wound Healing Assay | 0.5 - 5.0 | Essentially complete inhibition of migration speed |

Table 1: Dose-dependent effects of this compound on the migration speed of Vascular Smooth Muscle Cells. Data extracted from a graphical representation in a cited study.[4]

Further research on 3T3 fibroblasts has shown that low concentrations of H2CB (2-10 x 10-7 M) are sufficient to cause cell rounding and the loss of actin microfilament bundles, morphological changes indicative of disrupted motility.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to quantify the effects of this compound on cell motility.

Wound Healing (Scratch) Assay

This assay is used to measure collective cell migration.

Protocol:

-

Cell Seeding: Seed cells (e.g., fibroblasts, epithelial cells) in a multi-well plate and culture until a confluent monolayer is formed. For fibroblasts, a seeding density of approximately 5 x 104 cells/cm2 is recommended to achieve confluence within 24 hours.

-

Creating the "Wound": Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip (p200 or p1000). It is crucial to create a consistent scratch width for reproducible results.

-

Treatment with this compound: Immediately after creating the wound, wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Then, add fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

-

Image Acquisition: Place the plate on a live-cell imaging system equipped with an environmental chamber to maintain optimal temperature (37°C) and CO2 levels (5%). Acquire phase-contrast images of the wound area at regular intervals (e.g., every 1-2 hours) for a duration sufficient to observe significant migration in the control group (typically 12-24 hours).

-

Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software such as ImageJ. The migration rate can be expressed as the change in area over time (e.g., µm²/hour).

Transwell Migration (Boyden Chamber) Assay

This assay is used to assess the migratory response of cells to a chemoattractant.

Protocol:

-

Chamber Preparation: Use transwell inserts with a porous membrane (typically 8 µm pore size for most adherent cells). The lower chamber is filled with culture medium containing a chemoattractant (e.g., fetal bovine serum, specific growth factors).

-

Cell Preparation: Harvest cells and resuspend them in a serum-free or low-serum medium at a concentration of approximately 1 x 105 cells/mL.

-

Treatment and Seeding: Pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at 37°C. After pre-incubation, seed the treated cell suspension into the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration through the membrane (typically 4-24 hours, depending on the cell type).

-

Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Data Analysis: Elute the stain from the migrated cells and measure the absorbance using a plate reader. Alternatively, count the number of migrated cells in several microscopic fields for each membrane and calculate the average. The results are typically expressed as the percentage of migrated cells compared to the control.

Signaling Pathways and Visualizations

The regulation of the actin cytoskeleton is a complex process orchestrated by a network of signaling pathways. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of actin dynamics and, consequently, cell motility. While this compound's primary action is the direct inhibition of actin polymerization, this disruption has downstream consequences on these signaling pathways.

The following diagrams, generated using the DOT language, illustrate the core mechanism of action of this compound and its position within the broader context of cell motility signaling.

Conclusion

This compound is a powerful pharmacological tool for the study of cell motility. Its specific inhibition of actin polymerization, without the confounding effects on glucose transport seen with cytochalasin B, allows for a more focused investigation of the role of the actin cytoskeleton in cellular movement. The dose-dependent inhibition of migration, observable through standard in vitro assays, provides a quantitative measure of its efficacy. The disruption of the actin cytoskeleton by H2CB has profound effects on the signaling pathways that govern cell migration, making it an invaluable compound for researchers in cell biology, cancer research, and drug development aimed at targeting cellular motility.

References

- 1. Specificity of the effects of cytochalasin B on transport and motile processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specificity of the effects of cytochalasin B on transport and motile processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dihydrocytochalasin B: A Technical Guide for its Application as a Negative Control in Glucose Transport Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology and drug discovery, the ability to dissect specific molecular events is paramount. When studying processes like glucose transport, which are often intertwined with other cellular functions such as cytoskeletal dynamics, the use of precise molecular tools is crucial. Cytochalasin B is a widely utilized inhibitor of glucose transport and actin polymerization. However, its dual activity complicates the interpretation of experimental results. This technical guide details the use of its close analog, dihydrocytochalasin B (H2CB), as a specific negative control to uncouple the effects on the actin cytoskeleton from the inhibition of glucose transport. Understanding the distinct mechanisms of these two compounds is essential for designing rigorous experiments and obtaining unambiguous results.

This compound vs. Cytochalasin B: A Tale of Two Activities

Cytochalasin B (CB) and this compound (H2CB) are fungal metabolites that share a high degree of structural similarity. Both compounds effectively disrupt the actin cytoskeleton by binding to the barbed end of actin filaments, inhibiting the addition of new actin monomers and leading to a net depolymerization.[1] This disruption of the actin network has profound effects on cell morphology, motility, and cytokinesis.[2]

However, a critical difference lies in their interaction with glucose transporters. While cytochalasin B is a potent inhibitor of glucose transport, this compound has little to no effect on this process.[3][4] This disparity is attributed to the fact that the effects of cytochalasin B on sugar transport and on cell motility and morphology involve separate and independent binding sites.[2][5] H2CB does not compete with CB for binding to the high-affinity sites associated with glucose transporters.[5] This unique property makes H2CB an invaluable tool for researchers.

Quantitative Comparison of Inhibitory Effects

The following tables summarize the differential effects of Cytochalasin B and this compound on glucose transport and actin-related processes.

| Compound | Target | Effect on Glucose Transport |

| Cytochalasin B | Glucose Transporters (GLUTs) | Potent Inhibition |

| This compound | Glucose Transporters (GLUTs) | No significant inhibition |

Table 1: Effect on Glucose Transport. this compound does not significantly inhibit glucose transport, making it an ideal negative control to study the effects of actin disruption in isolation.

| Compound | Target | Effect on Actin Cytoskeleton |

| Cytochalasin B | Actin Filaments (Barbed End) | Disruption of actin filaments, inhibition of polymerization |

| This compound | Actin Filaments (Barbed End) | Disruption of actin filaments, inhibition of polymerization |

Table 2: Effect on Actin Cytoskeleton. Both compounds exhibit similar potent activity in disrupting the actin cytoskeleton.

| Inhibitor | Transporter Isoform | Reported Ki / Kd / IC50 |

| Cytochalasin B | GLUT1 (human erythrocytes) | Kd: ~72 nM - 110 nM[6][7] |

| GLUT1 (rat brain) | Ki: 6.6 +/- 1.9 µM[8] | |

| Glucose Transport (chick embryo fibroblasts) | Ki: 1.45 x 10-7 M[9] | |

| Glucose Transport (RINm5F cells) | Marked inhibition at 17.3 µM[10] | |

| This compound | Glucose Transport | No significant inhibition reported[3][4][5][11] |

Table 3: Comparative Inhibitory Constants for Glucose Transport. This table highlights the potent inhibitory effect of Cytochalasin B on glucose transport across various cell types and transporter isoforms, in stark contrast to the negligible effect of this compound.

Experimental Protocols

The following is a detailed methodology for a common glucose uptake assay, incorporating the use of this compound as a negative control. This protocol is based on the widely used 2-deoxy-D-[3H]glucose uptake assay.

2-Deoxy-D-Glucose Uptake Assay

Objective: To measure the rate of glucose uptake in cultured cells and to differentiate between effects on glucose transport and actin-dependent processes.

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes, HeLa cells, or other relevant cell lines)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or other suitable assay buffer)

-

2-deoxy-D-[3H]glucose (radiolabeled)

-

Unlabeled 2-deoxy-D-glucose

-

Cytochalasin B (positive control for inhibition)

-

This compound (negative control)

-

Dimethyl sulfoxide (B87167) (DMSO, as a vehicle control)

-

Insulin (or other stimulators of glucose uptake, optional)

-

Lysis buffer (e.g., 0.1% SDS or 0.1 N NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture:

-

Seed cells in 12-well or 24-well plates at an appropriate density to reach about 80-90% confluency on the day of the assay.

-

Culture cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

-

Serum Starvation:

-

Prior to the assay, wash the cells twice with PBS.

-

Incubate the cells in serum-free medium for 3-4 hours to lower basal glucose uptake.

-

-

Pre-incubation with Inhibitors:

-

Prepare stock solutions of Cytochalasin B and this compound in DMSO. A typical stock concentration is 10 mM.

-

Prepare working solutions of the inhibitors in KRPH buffer. Final concentrations may range from 1 µM to 50 µM, depending on the cell type and experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration.

-

Aspirate the serum-free medium and wash the cells once with KRPH buffer.

-

Add the following to the respective wells:

-

Vehicle Control: KRPH buffer with the same concentration of DMSO used for the inhibitors.

-

Positive Inhibition Control: KRPH buffer containing Cytochalasin B.

-

Negative Control: KRPH buffer containing this compound.

-

Experimental Groups: As required by the experimental design.

-

-

Pre-incubate the cells for 30-60 minutes at 37°C.

-

-

Glucose Uptake Measurement:

-

Prepare the uptake solution containing 2-deoxy-D-[3H]glucose (typically 0.1-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10-100 µM) in KRPH buffer.

-

To initiate the uptake, add the uptake solution to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

-

-

Termination of Uptake:

-

To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS. This removes extracellular radiolabeled glucose.

-

-

Cell Lysis and Scintillation Counting:

-

Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Normalize the CPM values to the protein concentration of each well (determined by a parallel plate using a standard protein assay like BCA or Bradford).

-

Calculate the percentage of glucose uptake inhibition for each condition relative to the vehicle control.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Comparative mechanisms of Cytochalasin B and this compound.

Caption: Workflow for a glucose uptake assay using H2CB as a negative control.

References

- 1. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specificity of the effects of cytochalasin B on transport and motile processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Glucose, forskolin and cytochalasin B affinities for the glucose transporter Glut1. Study of pH and reconstitution effects by biomembrane affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the D-glucose-inhibitable cytochalasin B binding site as the glucose transporter in rat diaphragm plasma and microsomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of cytochalasin B on glucose uptake, utilization, oxidation and insulinotropic action in tumoral insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of Dihydrocytochalasin B in DMSO

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B (DCB) is a cell-permeable mycotoxin and a saturated derivative of Cytochalasin B.[1] It is a potent inhibitor of actin polymerization, which disrupts the formation and function of the actin cytoskeleton.[2] This activity leads to the inhibition of cytokinesis, the final stage of cell division, making DCB a valuable tool in cell biology research, particularly for studying cell cycle progression and cytoskeletal dynamics.[2] Unlike its parent compound, Cytochalasin B, this compound has minimal effect on glucose transport, allowing for more specific investigations of actin-related processes.[1][3]

Given its hydrophobic nature, this compound is essentially insoluble in water.[1] Therefore, organic solvents are required to prepare stock solutions for in vitro experiments. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this purpose. This guide provides a comprehensive overview of the solubility and stability of this compound in DMSO, along with detailed protocols for its preparation, storage, and use.

Solubility Data

This compound exhibits good solubility in DMSO. The reported solubility values from various suppliers are consistent, making it a reliable solvent for preparing concentrated stock solutions. It is crucial to use anhydrous or newly opened DMSO, as hygroscopic DMSO (DMSO that has absorbed water) can significantly reduce the solubility of the compound.[3]

Table 1: Quantitative Solubility of this compound in DMSO

| Parameter | Value | Molar Equivalent | Source(s) |

| Solubility in DMSO | ≥ 20 mg/mL | ≥ 41.53 mM | MedChemExpress[3] |

| Solubility in DMSO | 20 mg/mL | ~ 41.53 mM | Cayman Chemical[2] |

Note: The molecular weight of this compound is 481.62 g/mol .[3] The molarity is calculated based on this value.

Stability and Storage of DMSO Stock Solutions

Proper storage of this compound, both in its solid form and as a DMSO stock solution, is critical to maintain its biological activity and ensure experimental reproducibility. The solid compound is stable for years when stored under appropriate conditions.[2] Once dissolved in DMSO, the stability is dependent on the storage temperature. To prevent degradation and contamination, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]

Table 2: Recommended Storage and Stability of this compound

| Form | Storage Temperature | Recommended Duration | Source(s) |

| Solid Powder | -20°C | ≥ 4 years | Cayman Chemical, MedChemExpress[2][3] |

| In DMSO | -20°C | Up to 1 month | MedChemExpress[3][4] |

| In DMSO | -80°C | Up to 6 months | MedChemExpress[3][4] |

Note: If a DMSO solution is stored at -20°C for more than one month, its efficacy should be re-verified.[4]

Experimental Protocols & Workflows

Protocol for Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution.

Materials:

-

This compound (solid powder)

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Sterile pipette tips

Procedure:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM solution, weigh 9.63 mg.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For 9.63 mg of powder, add 1 mL of DMSO.

-

Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.[5] Visually inspect the solution against a light source to ensure no particulates are present.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[3][4]

Workflow for Solution Preparation

The following diagram outlines the standard workflow for preparing this compound stock and working solutions for cell-based assays.

Protocol for Preparing a Working Solution

For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in an aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO is kept low (typically ≤ 0.1% to avoid cellular toxicity).[6]

Procedure:

-

Thaw Stock: Remove one aliquot of the DMSO stock solution from the freezer and thaw it at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment.

-

Stepwise Dilution: To prevent precipitation of the hydrophobic compound, perform a stepwise dilution.[5] For example, first, dilute the stock solution into a small volume of medium, mix well, and then transfer this intermediate dilution to the final volume.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.[6]

-

Use Immediately: It is recommended to use the final aqueous working solution immediately and not to store it for extended periods.[7]

Mechanism of Action

This compound's primary molecular target is F-actin. By binding to the barbed (fast-growing) end of actin filaments, it inhibits both the association and dissociation of actin monomers. This disruption of actin dynamics interferes with the formation and function of the contractile actin ring, which is essential for cleaving the cell into two daughter cells during cytokinesis. The result is a failure of cell division, often leading to the formation of multinucleated cells.

References

An In-depth Technical Guide to Dihydrocytochalasin B: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dihydrocytochalasin B, a potent inhibitor of actin polymerization. It is designed to serve as a valuable resource for researchers in cell biology, cancer research, and drug development. This document outlines the key properties of this compound, lists reputable suppliers and their product specifications, and provides detailed experimental protocols for its application in laboratory settings.

Core Properties and Mechanism of Action

This compound is a cell-permeable mycotoxin that disrupts the actin cytoskeleton. Unlike its analog, Cytochalasin B, it does not significantly inhibit glucose transport, making it a more specific tool for studying actin-dependent cellular processes. The primary mechanism of action of this compound involves binding to the barbed (fast-growing) end of actin filaments. This interaction prevents the addition of new actin monomers to the filament, thereby inhibiting its elongation and disrupting the dynamic process of actin polymerization. This disruption of the actin cytoskeleton leads to various cellular effects, including changes in cell morphology, inhibition of cell motility, and arrest of cytokinesis.

Supplier and Purity Information

For researchers sourcing this compound, several reputable suppliers offer this compound with varying purity levels. The following table summarizes the information from prominent suppliers.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number |

| Santa Cruz Biotechnology | sc-203073 | >98%[1] | 481.63[1] | 39156-67-7[1] |

| Sigma-Aldrich | D1641 | Quality Level 200 | 481.62[2] | 39156-67-7[2] |

| Cayman Chemical | 11332 | ≥95%[3] | 481.6 | 39156-67-7[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Visualization of F-Actin Cytoskeleton Disruption

This protocol allows for the direct visualization of the effects of this compound on the filamentous actin cytoskeleton using phalloidin (B8060827) staining.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

Mounting medium with DAPI (for nuclear counterstaining)

-

This compound

-

DMSO (vehicle control)

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the appropriate duration.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash the cells twice with PBS. Incubate the cells with fluorescently-conjugated phalloidin diluted in PBS for 30-60 minutes at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

Cell Motility (Wound Healing) Assay

This assay is used to assess the effect of this compound on cell migration.

Materials:

-

Adherent cells

-

Culture plates (e.g., 24-well plates)

-

Pipette tips (e.g., p200)

-

Cell culture medium

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells. Add fresh medium containing the desired concentration of this compound or vehicle control.

-

Imaging: Capture images of the scratch at time 0.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same field at regular intervals (e.g., every 4-8 hours) for 24-48 hours.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Materials:

-

Cells in suspension

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Harvesting: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in cold PBS. Add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of this compound on actin polymerization.

References

Technical Guide: Dihydrocytochalasin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B is a cell-permeable mycotoxin belonging to the cytochalasin family. It serves as a potent inhibitor of actin polymerization, a fundamental process in eukaryotic cells.[1] Unlike its analogue, cytochalasin B, it does not inhibit glucose transport, making it a more specific tool for studying actin-dependent cellular processes.[2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white powder with the following key identifiers and properties.

| Property | Value |

| CAS Number | 39156-67-7[1][4] |

| Molecular Formula | C29H39NO5[5] |

| Molecular Weight | 481.62 g/mol |

| Purity | >98%[5] |

| Storage Temperature | -20°C |

| EC Number | 254-324-4 |

| MDL Number | MFCD12910542 |

Mechanism of Action

The primary mechanism of action for this compound is the disruption of actin filament dynamics. It binds to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers and thereby prevents filament elongation.[6][7][8] This interference with the actin cytoskeleton leads to a variety of cellular effects, including changes in cell morphology, inhibition of cell motility, and arrest of cytokinesis.[2]

Signaling Pathway and Mechanism of Action

Caption: this compound binds to the barbed end of F-actin, inhibiting polymerization and leading to various cellular effects.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities primarily related to its effect on the actin cytoskeleton. It has been shown to be a valuable tool in studying actin-dependent processes.

| Assay/Cell Type | Effect | Concentration | Reference |

| HeLa Cells | Blocks cleavage furrow formation and cytokinesis | 10 µM | [1] |

| REF-52 Cells | Induces tetraploidy and arrests the cell cycle in G1 phase | Not Specified | [1] |

| SKVLB1 Cells | Increases sensitivity to paclitaxel (B517696) and doxorubicin | Not Specified | [1] |

| 3T3 Cells | Reversibly blocks initiation of DNA synthesis | 0.2-1.0 µM | [9] |

| 3T3 Cells | Causes cell rounding and loss of actin microfilament bundles | 0.2-1.0 µM | [9] |

| BALB/c 3T3 Cells | Causes zeiosis and elongation | 2-4 µM (compared to Cytochalasin B) | [3] |

| BALB/c 3T3 Cells | Causes arborization and rounding | 10-50 µM (compared to Cytochalasin B) | [3] |

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on cells. Specific concentrations and incubation times may need to be optimized for different cell types and experimental questions.

Inhibition of Actin Polymerization (In Vitro Viscometry Assay)

This protocol is based on the principle that the polymerization of G-actin (globular) to F-actin (filamentous) increases the viscosity of the solution.

-

Reagents and Materials:

-

Monomeric actin (G-actin) solution

-

Polymerization buffer (e.g., containing MgCl2 and ATP)

-

This compound stock solution (in DMSO)

-

Viscometer

-

-

Procedure:

-

Prepare a solution of G-actin in a low ionic strength buffer.

-

Add this compound (or DMSO as a control) to the G-actin solution at the desired final concentration.

-

Initiate polymerization by adding the polymerization buffer.

-

Measure the change in viscosity over time using a viscometer.

-

A decrease in the rate and extent of viscosity increase in the presence of this compound indicates inhibition of actin polymerization.[10][11]

-

Analysis of Cellular Morphology and Cytoskeleton Organization

This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton.

-

Reagents and Materials:

-

Cells cultured on coverslips

-

This compound stock solution (in DMSO)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (for nuclear staining)

-

Paraformaldehyde (for fixation)

-

Triton X-100 (for permeabilization)

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with various concentrations of this compound (and a DMSO control) for the desired amount of time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the F-actin with fluorescently labeled phalloidin.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and document changes in cell shape and the organization of actin filaments.[9]

-

Experimental Workflow

Caption: A typical workflow for studying the effects of this compound on cellular morphology and the actin cytoskeleton.

Conclusion

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 39156-67-7 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actin polymerization induced by a motility-related high-affinity cytochalasin binding complex from human erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Actin polymerization induced by a motility-related high-affinity cytochalasin binding complex from human erythrocyte membrane - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrocytochalasin B: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B (DCB) is a potent, cell-permeable mycotoxin belonging to the cytochalasan family of fungal metabolites. Since its discovery as a derivative of the more widely studied Cytochalasin B, DCB has served as a valuable tool in cell biology research. Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component of numerous cellular processes. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activities of this compound, with a focus on the experimental methodologies used to elucidate its function.

Discovery and History

This compound was first described in the scientific literature in the early 1970s as a chemically modified version of Cytochalasin B. The parent compound, Cytochalasin B, was isolated from the mold Helminthosporium dematioideum in 1967. Researchers sought to understand the structure-activity relationship of cytochalasans, leading to the synthesis of various derivatives. This compound is prepared by the reduction of Cytochalasin B, a process that saturates the double bond in the lactone ring of the molecule. This modification was instrumental in dissecting the dual activities of Cytochalasin B. Early studies by Lin and Spudich were pivotal in demonstrating that while Cytochalasin B inhibits both actin polymerization and glucose transport, this compound selectively inhibits actin-related processes without affecting glucose uptake[1]. This key difference established DCB as a more specific probe for studying the roles of the actin cytoskeleton in cellular functions.

Synthesis and Biosynthesis

Chemical Synthesis

This compound is synthesized from its precursor, Cytochalasin B, through a chemical reduction reaction. The most common method involves the use of sodium borohydride (B1222165) (NaBH₄) as the reducing agent. This reaction specifically targets the α,β-unsaturated ketone in the macrocyclic ring of Cytochalasin B, reducing the carbon-carbon double bond to a single bond.

Biosynthesis

The biosynthesis of cytochalasans, including the precursor to DCB, is a complex process in fungi involving a hybrid of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways[2]. These large, multifunctional enzymes work in an assembly-line fashion to construct the complex carbon skeleton of the molecule. The polyketide portion forms the macrocyclic ring, while the NRPS module incorporates an amino acid, typically phenylalanine in the case of Cytochalasin B, which forms the isoindolone ring. The final steps of the biosynthesis involve a series of tailoring reactions, including cyclization and hydroxylation, to yield the mature cytochalasan.

Mechanism of Action: Inhibition of Actin Polymerization

The primary molecular target of this compound is actin, a key protein component of the cytoskeleton. DCB disrupts actin dynamics by binding to the barbed (fast-growing) end of actin filaments (F-actin). This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This disruption of actin polymerization has profound effects on a multitude of cellular processes that rely on a dynamic actin cytoskeleton.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities stemming from its ability to disrupt the actin cytoskeleton. These effects have been quantified in various cell lines and in vitro assays.

| Biological Effect | Cell Line / System | Effective Concentration / IC₅₀ | Reference(s) |

| Inhibition of Cytokinesis | HeLa | 10 µM (blocks cleavage furrow formation) | [3] |

| 3T3 cells | Morphological changes at 4 µM | [1][4] | |

| Inhibition of DNA Synthesis | Swiss/3T3 mouse fibroblasts | 0.2 - 1.0 µM (reversibly blocks initiation) | [5][6] |

| Inhibition of Actin Polymerization | In vitro (muscle actin) | Relative potency: Cytochalasin D > Cytochalasin E ≈ This compound | [7] |

| Cell Morphology Changes | 3T3 cells | Zeiosis and elongation at 4 µM; arborization and rounding at higher concentrations | [1][4] |

Key Experimental Protocols

Synthesis of this compound from Cytochalasin B

Objective: To prepare this compound by the reduction of Cytochalasin B.

Materials:

-

Cytochalasin B

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware

Procedure:

-

Dissolve Cytochalasin B in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in molar excess to ensure complete reduction.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The product, this compound, will have a different retention factor (Rf) than the starting material.

-

Once the reaction is complete, neutralize any excess NaBH₄ by the careful addition of a weak acid (e.g., acetic acid) until effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

-

Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Pyrene-Actin Polymerization Assay

Objective: To measure the effect of this compound on the kinetics of actin polymerization in vitro. This assay relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.

Materials:

-

Monomeric (G-)actin (unlabeled and pyrene-labeled)

-

G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

-

10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

This compound stock solution in DMSO

-

DMSO (vehicle control)

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

-

96-well black microplate

Procedure:

-

Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration in the assay is typically in the low micromolar range.

-

In a 96-well black microplate, prepare the reaction mixtures. For each condition (control and different concentrations of DCB), a typical reaction would include:

-

G-buffer

-

This compound (or DMSO for the control) at the desired final concentration.

-

The G-actin working stock.

-

-

Initiate actin polymerization by adding 1/10th of the final volume of 10x Polymerization buffer to each well. This introduces the salts (KCl and MgCl₂) necessary for polymerization.

-

Immediately place the microplate in the fluorometer and begin recording the fluorescence intensity over time at 37°C. Measurements are typically taken every 30-60 seconds for 30-60 minutes.

-

Analyze the data by plotting fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The extent of polymerization is indicated by the plateau of the curve. Compare the curves for the DCB-treated samples to the control to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Disruption of Actin Dynamics

This compound's primary effect is the direct inhibition of actin polymerization. This disruption has downstream consequences on signaling pathways that are regulated by the state of the actin cytoskeleton. One of the key families of proteins that link cell surface receptors to the actin cytoskeleton are the Rho GTPases (e.g., RhoA, Rac1, Cdc42). While DCB does not directly target Rho GTPases, its alteration of the actin cytoskeleton can indirectly affect their activity and the downstream signaling cascades they control, which are involved in processes like cell adhesion, migration, and cytokinesis.

Experimental Workflow: Pyrene-Actin Polymerization Assay

The following diagram illustrates the key steps in a typical pyrene-actin polymerization assay to assess the effect of an inhibitor like this compound.

Conclusion

This compound remains a valuable molecular probe for investigating the intricate roles of the actin cytoskeleton in a wide array of cellular functions. Its specific inhibition of actin polymerization, without the confounding effects on glucose transport seen with its parent compound, Cytochalasin B, allows for more precise dissection of actin-dependent processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of cytoskeletal dynamics and its implications in health and disease.

References

- 1. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dihydrocytochalasin B: Application Notes and Protocols for Actin Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction